(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one
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Overview
Description
(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one is a synthetic organic compound with a complex structure It features a four-membered azetidinone ring, a butyl group, a chlorine atom, and a piperidinyl-phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one typically involves multiple steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-lactam.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Chlorination: The chlorine atom can be introduced through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidinyl-Phenyl Moiety: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the piperidinyl-phenyl group to the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The piperidinyl-phenyl moiety can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced derivatives with fewer oxygen functionalities.
Scientific Research Applications
(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It can be used to study biological pathways and interactions due to its complex structure.
Industrial Applications: The compound can be used in the development of new industrial chemicals and processes.
Mechanism of Action
The mechanism of action of (3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
- Platinum(II) and Copper(II) Compounds Derived from 4-methyl-2-N-(2-pyridylmethyl)aminophenol
Uniqueness
(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61200-91-7 |
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Molecular Formula |
C18H25ClN2O |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
(3S,4S)-1-butyl-3-chloro-4-(2-piperidin-1-ylphenyl)azetidin-2-one |
InChI |
InChI=1S/C18H25ClN2O/c1-2-3-13-21-17(16(19)18(21)22)14-9-5-6-10-15(14)20-11-7-4-8-12-20/h5-6,9-10,16-17H,2-4,7-8,11-13H2,1H3/t16-,17-/m0/s1 |
InChI Key |
SPXQDKVADJXYHX-IRXDYDNUSA-N |
Isomeric SMILES |
CCCCN1[C@H]([C@@H](C1=O)Cl)C2=CC=CC=C2N3CCCCC3 |
Canonical SMILES |
CCCCN1C(C(C1=O)Cl)C2=CC=CC=C2N3CCCCC3 |
Origin of Product |
United States |
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